5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a chemical compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzimidazole core, a piperidine ring, and a fluorine atom. The presence of these functional groups contributes to its potential biological activities and applications in various scientific domains.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is classified as an eye irritant (Category 2) and skin irritant (Category 2) due to its potential hazards.
The synthesis of 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Continuous flow synthesis methods may also be employed in industrial settings to enhance efficiency.
The molecular formula for 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is C₁₂H₁₆Cl₂FN₃. The structure includes:
The InChI key for this compound is LJQCMGHZDYTTSM-UHFFFAOYSA-N, which can be used for database searches .
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions. For example, altering reaction temperatures or solvents can lead to different substitution patterns or oxidation states.
The mechanism of action for 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride involves its interaction with biological targets such as enzymes or receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the piperidine ring may facilitate interactions with specific proteins involved in signaling pathways.
Research indicates that compounds with similar structures often exhibit significant biological effects, such as antimicrobial or anticancer activities, by modulating cellular processes through enzyme inhibition or receptor antagonism .
Relevant data points include melting point, boiling point, and spectral data (NMR, IR) which are essential for characterizing the compound .
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride has several notable applications:
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (C₁₂H₁₆Cl₂FN₃) exhibits potent anticancer activity through targeted inhibition of DNA topoisomerases I and II (Topo I/II). These enzymes are essential for maintaining DNA topology during replication, transcription, and chromosome segregation. The benzimidazole core structurally mimics purine nucleotides, enabling competitive binding at the Topo I-DNA interface. This interaction prevents the religation step of the cleavage-religation cycle, converting transient Topo I-DNA complexes into permanent DNA breaks [1] [6].
Table 1: Topoisomerase Inhibition Parameters of Benzimidazole Derivatives
Compound | Target | PDB ID | Key Interactions | RMSD (Å) |
---|---|---|---|---|
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole | Topo I | 2B3E | Hydrogen bonding, π-stacking | 1.36 |
Reference Benzimidazole (E96) | DNA | 453D | Van der Waals, hydrogen bonding | 1.80 |
Reference Benzimidazole (IB) | DNA | 442D | Polar, carbon-π | 1.60 |
X-ray crystallographic analyses reveal that the 5-fluoro modification enhances DNA intercalation through polar interactions with guanine-rich regions, while the 4-piperidinyl sidechain extends into the Topo I catalytic pocket, forming hydrophobic contacts with residues Tyr723 and Asp722 [1] [7]. This dual-binding mechanism induces irreversible DNA double-strand breaks, triggering p53-mediated apoptosis in cancer cells. In vitro studies demonstrate 80-90% suppression of Topo I relaxation activity at 10μM concentrations, confirming its role in genomic instability induction [1] [6].
The compound disrupts microtubule assembly by binding at the colchicine site of β-tubulin, as evidenced by molecular docking studies (PDB: 1SA0). The benzimidazole core engages in π-π stacking with β-tubulin's Tyr224 residue, while the 4-piperidinyl group occupies a hydrophobic pocket formed by Leu248 and Val318. This interaction destabilizes α/β-tubulin dimer polymerization, suppressing microtubule dynamics by >70% at IC₅₀ = 1.8 μM [5] [7].
Fluorescence polarization assays demonstrate concentration-dependent inhibition of tubulin assembly, with 50% polymerization reduction occurring at 2.5 μM. This triggers prolonged activation of the spindle assembly checkpoint, arresting cells at metaphase-anaphase transition. Consequently, cancer cells exhibit G2/M phase accumulation (up to 65% in HeLa cells at 5μM), followed by mitochondrial apoptosis pathway activation via Bcl-2/Bax dysregulation [7] [9].
Table 2: Microtubule-Destabilizing Effects of Structural Analogs
Substituent Position | Tubulin Polymerization IC₅₀ (μM) | G2/M Arrest (%) | Mitotic Duration (min) |
---|---|---|---|
5-Fluoro-2-(4-piperidinyl) | 1.8 | 65 | >120 |
5-Chloro-2-(4-piperidinyl) | 3.1 | 52 | 90 |
Unsubstituted benzimidazole | >10 | 18 | 45 |
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride inhibits poly(ADP-ribose) polymerase (PARP)-1/2 through competitive binding at the NAD⁺ catalytic site. The benzimidazole nitrogen (N3) forms critical hydrogen bonds with Gly863 and Ser904 residues (PDB: 3KJD), while the 5-fluoro group enhances affinity for the PARP-1 DNA-binding zinc fingers [1] [3]. Biochemical assays show 85% PARP-1 inhibition at 500nM, with IC₅₀ = 38nM against PARP-2.
This potent inhibition establishes synthetic lethality in BRCA-deficient cancers by blocking base excision repair pathways. When combined with DNA-damaging agents, the compound increases DNA lesion persistence 3.5-fold in BRCA1-mutated breast cancer cells compared to wild-type. The 4-piperidinyl moiety facilitates selective accumulation in homologous recombination-deficient tumors, as confirmed by radiolabeled uptake studies showing 15:1 tumor-to-normal tissue ratios [1] [6].
The compound functions as a histone deacetylase (HDAC) class I/IIb inhibitor and lysine demethylase (KDM4A) antagonist through zinc-chelating mechanisms. Molecular dynamics simulations (PDB: 7KBG) reveal that the benzimidazole core coordinates with the catalytic Zn²⁺ ion in HDAC2 via the N1 nitrogen, while the 4-piperidinyl group occupies the surface recognition groove. This binding induces histone hyperacetylation (H3K27ac levels increase 8-fold at 1μM) and re-expression of silenced tumor suppressor genes [1] [3].
For KDM4A inhibition (PDB: 6G5X), the 5-fluoro group stabilizes substrate binding through halogen bonding with Asn198, increasing compound residence time by 40%. This dual epigenetic modulation reactivates fetal hemoglobin expression in leukemia cells and reduces cancer stem cell markers (CD133⁺ cells decrease by 72% after 72-hour exposure). Chromatin immunoprecipitation confirms enrichment of H3K4me3 at promoter regions of p21 and BAX genes [1] [7].
In prostate cancer models, 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride acts as a selective androgen receptor (AR) downregulator (SARD). The compound binds the AR ligand-binding domain (LBD) with Kd = 18nM, as determined by fluorescence anisotropy. X-ray crystallography (PDB: 2YLO) shows the benzimidazole core displaces helix 12 (H12) through steric clash with Leu873 and Thr877, while the 4-piperidinyl group forms salt bridges with Asp731. This binding induces a co-repressor conformation, reducing AR nuclear translocation by 90% [3] [10].
Notably, the 5-fluoro substitution enhances antagonism against AR-V7 splice variants by interacting with Trp741 in the alternative binding pocket. Cell-based assays demonstrate 95% suppression of PSA expression in enzalutamide-resistant LNCaP cells at 5μM, and significant reduction in AR-positive xenograft growth (78% vs vehicle; p<0.001). Transcriptome analysis confirms downregulation of androgen-responsive genes UGT2B17 and TMPRSS2 within 6 hours of treatment [1] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7